N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is a chemical compound with a complex structure that includes a methoxyphenyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with acetic anhydride to form N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with sodium azide and triethylamine to introduce the tetrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with additional methoxy groups.
N-(4-methoxyphenyl)-N-methylacetamide: Contains a methyl group instead of the tetrazole ring.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17) |
InChI Key |
RSMLXHMIIMLWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NNN=N2 |
Origin of Product |
United States |
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